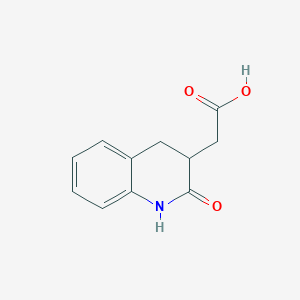

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid

Description

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid is a tetrahydroquinoline derivative featuring a ketone group at position 2 and an acetic acid moiety at position 3 of the heterocyclic ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and anticoagulants due to its ability to mimic natural substrates in enzyme-binding pockets . Its structural flexibility allows for diverse modifications, enabling fine-tuning of pharmacological properties.

Propriétés

IUPAC Name |

2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOBKBWATCPJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the use of toluene, methyl acetoacetate, and lactic acid under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily at the oxo group (C=O) and the acetic acid moiety. Key reagents and outcomes include:

Mechanistic Insight : Oxidation of the acetic acid side chain generates reactive keto intermediates, crucial for coupling reactions in medicinal chemistry .

Reduction Reactions

The oxo group and bromine substituent (if present) are primary reduction targets:

Notable Observation : Selective reduction of the oxo group preserves the tetrahydroquinoline ring integrity, enabling modular derivatization .

Nucleophilic Substitution

The bromine atom (if present at the 6-position) participates in SNAr reactions:

Mechanistic Detail : Substitution at the 6-position is facilitated by electron-withdrawing effects of the oxo group, directing nucleophilic attack .

Condensation and Cyclization

The acetic acid moiety enables cyclocondensation with amines or carbonyl compounds:

Key Insight : Cyclization reactions exploit the steric flexibility of the tetrahydroquinoline ring, enabling diverse heterocyclic architectures .

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

Synthetic Utility : Amidation reactions are pivotal for generating libraries of bioactive analogs .

Photocatalytic Reactions

Emerging methods leverage light-mediated transformations:

| Catalyst | Conditions | Product | Efficiency |

|---|---|---|---|

| Ir(ppy)₃ | Blue LEDs, MeCN | α-Ketoamide via C–H activation | 72% |

| Ru(bpy)₃²⁺ | Visible light, O₂ | Oxidative decarboxylation to aldehyde | 68% |

Advantage : Photoredox catalysis enables regioselective functionalization under mild conditions .

Applications De Recherche Scientifique

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is used in biochemical assays and studies involving enzyme inhibition.

Industry: It is used in the production of various chemical products and intermediates.

Mécanisme D'action

The mechanism of action of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinoline Core

Chloro-Substituted Analogs

- 2-(6-Chloro-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid (21D): Structure: Incorporates a chlorine atom at position 6 of the tetrahydroquinoline ring. This analog was synthesized via deprotection of a tert-butyl ester using trifluoroacetic acid and demonstrated utility as a fragment in activated Factor XI inhibitors . Biological Relevance: The chlorine substituent may stabilize hydrophobic interactions in enzyme active sites, as evidenced by its role in anticoagulant development .

Methoxy-Substituted and Fused-Ring Analogs

- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid: Structure: Features a fused furan ring and a 4-methoxyphenyl group. The methoxy group contributes to electron-donating effects, altering electronic distribution and solubility . Synthesis: Produced via a multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid, highlighting atom economy and scalability .

Core Modifications: Dihydroquinoline vs. Tetrahydroquinoline

- (4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid: Structure: A dihydroquinoline variant with a hydroxyl group at position 4 and a conjugated double bond. Impact: The unsaturated ring increases planarity, favoring π-π stacking interactions. The hydroxyl group introduces hydrogen-bonding capacity, which may enhance solubility and receptor engagement .

Functional Group Variations

Ester and Prodrug Derivatives

- Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate: Structure: Methyl ester of the parent compound. Impact: The ester group improves cell permeability, acting as a prodrug that hydrolyzes to the active carboxylic acid in vivo. This modification is critical for oral bioavailability in drug candidates .

Sulfonamide Derivatives

- 2-([(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-sulfonyl]amino)-3-phenylpropanoic acid (QY-8121): Structure: Incorporates a sulfonamide group at position 4. Impact: The sulfonamide enhances hydrogen-bonding and electrostatic interactions, often seen in enzyme inhibitors targeting serine proteases .

Positional Isomers and Heterocyclic Variants

- 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic acid: Structure: Acetic acid substituent at position 1 instead of 3.

- 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid: Structure: Replaces the quinoline nitrogen with a second adjacent nitrogen (quinoxaline core). Impact: The additional nitrogen increases polarity and hydrogen-bonding capacity, favoring interactions with nucleic acids or metal ions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid | C₁₁H₁₁NO₃ | 205.21 | - | Parent compound; polar carboxylic acid |

| 21D (6-chloro analog) | C₁₁H₁₀ClNO₃ | 239.66 | 6-Cl | Enhanced lipophilicity |

| 2-(2-(4-Methoxyphenyl)furoquinolin-3-yl)acetic acid | C₂₀H₁₅NO₄ | 333.34 | Furan, 4-OCH₃ | Rigid planar structure |

| QY-8121 (sulfonamide derivative) | C₁₈H₁₈N₂O₅S | 398.41 | 6-SO₂NH, phenylpropanoate | Enzyme inhibition potential |

Key Research Findings

- Chloro Substituents : The 6-chloro analog (21D) demonstrated superior binding in Factor XI inhibition assays compared to the parent compound, attributed to hydrophobic interactions .

- Fused-Ring Systems: Furoquinoline derivatives exhibited enhanced rigidity and specificity in antimicrobial screens, likely due to reduced conformational flexibility .

- Sulfonamide Derivatives: QY-8121 showed nanomolar affinity in preliminary enzyme assays, highlighting the sulfonamide’s role in transition-state mimicry .

Activité Biologique

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid (CAS No. 61164-71-4) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. The compound features a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cholinesterases, which are critical in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's .

- Receptor Interaction : It interacts with receptors in the brain, suggesting potential applications in treating neurological disorders by modulating neurotransmitter systems .

Biological Activities

The compound exhibits several notable biological activities:

- Neuroprotective Effects : Research indicates that it may help protect neuronal cells from damage, potentially slowing the progression of neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound have exhibited antimicrobial activity against various pathogens .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Study :

- Enzyme Inhibition Study :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis often involves cyclization and functional group modifications. For example, tert-butyl esters of related tetrahydroquinoline derivatives can undergo acid-catalyzed deprotection (e.g., trifluoroacetic acid at 80°C) to yield the free acetic acid derivative . Solvent choice and reaction time are critical: prolonged heating in acidic conditions may lead to side products like lactamization or decarboxylation. Purification typically involves recrystallization or chromatography, though some intermediates are used directly without further purification .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR identify the tetrahydroquinoline backbone (e.g., signals at δ ~2.5–3.5 ppm for methylene groups) and acetic acid moiety (δ ~3.8–4.2 ppm for CH₂COO⁻) .

- IR : Stretching frequencies for carbonyl groups (C=O at ~1680–1720 cm⁻¹) and carboxylic acid (O-H at ~2500–3300 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₁H₁₁NO₃: theoretical 209.21 g/mol) .

Q. How does the compound’s solubility impact experimental design?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, sodium or potassium salts may improve aqueous solubility. Solubility profiles should guide solvent selection in synthetic steps and bioactivity studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Single-crystal X-ray diffraction provides definitive structural evidence. For example, bond angles (e.g., N1–C7–C8 = 115.7°) and hydrogen-bonding patterns (e.g., O–H···N interactions) validate the planar quinoline ring and acetic acid orientation. Discrepancies between computational models (e.g., DFT) and experimental data often arise from crystal packing forces, which must be accounted for .

Q. What mechanistic insights explain its pharmacological activity in antimicrobial or anticancer studies?

The tetrahydroquinoline core may intercalate DNA or inhibit enzymes like topoisomerases. The acetic acid side chain enhances binding to charged residues in target proteins (e.g., via hydrogen bonding with kinase active sites). Structure-activity relationship (SAR) studies suggest that substituents on the quinoline ring (e.g., halogens) modulate potency .

Q. How should researchers address discrepancies in spectral data between synthetic batches?

- Step 1 : Verify purity via HPLC or TLC. Impurities like unreacted intermediates (e.g., tert-butyl esters) can skew NMR/IR results .

- Step 2 : Compare with literature benchmarks. For instance, crystal structure data (e.g., orthorhombic system, space group P2₁2₁2₁) can confirm conformational stability .

- Step 3 : Employ alternative characterization (e.g., X-ray powder diffraction) if single crystals are unavailable .

Q. What strategies optimize its stability during long-term storage?

- Storage Conditions : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation of the tetrahydroquinoline ring.

- Formulation : Lyophilization as a sodium salt improves stability compared to the free acid form .

Methodological Guidance

Designing a kinetic study to probe its degradation pathways:

- Experimental Setup : Use HPLC to monitor degradation products under varying pH (2–12), temperature (25–60°C), and light exposure.

- Data Analysis : Fit kinetic data to Arrhenius or Eyring equations to determine activation energy (Eₐ) and dominant pathways (e.g., hydrolysis vs. photolysis) .

Evaluating its potential as a fragment in drug discovery:

- Fragment Screening : Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to measure binding affinity (Kd) against targets like proteases or receptors.

- SAR Optimization : Introduce methyl/fluoro groups to the quinoline ring to enhance lipophilicity (logP) and blood-brain barrier penetration .

Interpreting conflicting bioactivity data across cell lines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.